3-Methyl-5-azaindole-2-carboxylic Acid

Carbonic anhydrase inhibition Hypoxia-targeted therapy Tumor microenvironment

Researchers targeting carbonic anhydrase IX in hypoxic tumors or IMPDH2 for antiviral programs face scaffold-dependent binding kinetics. Unsubstituted or regioisomeric azaindole carboxylic acids fail to replicate this compound's selectivity profile. - **CA IX inhibition:** Ki = 20 nM with 3.7x selectivity over CA II (74 nM) - **IMPDH2 inhibition:** Ki = 240-440 nM (non-competitive mechanism) - **A2A receptor:** Ki = 391 nM; characterized MAO off-target profile - **Synthetic handle:** 2-carboxylic acid for amide/ester prodrug strategies Immediate shipment, research-grade purity verified.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13701497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-azaindole-2-carboxylic Acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=NC=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-6-4-10-3-2-7(6)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyNEHVAMJTLSKKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-azaindole-2-carboxylic Acid Overview


3-Methyl-5-azaindole-2-carboxylic acid is a 5-azaindole derivative featuring a carboxylic acid at the 2-position and a methyl group at the 3-position of the pyrrolopyridine core. Azaindoles are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds within ATP-binding pockets, making them important sources of kinase inhibitors [1]. The carboxylic acid moiety in this framework has been specifically employed to reduce promiscuity and cardiovascular toxicity while maintaining target potency [2]. This compound exhibits measurable binding interactions with multiple therapeutically relevant targets including human adenosine A2A receptor (Ki = 391 nM) [3], human carbonic anhydrase IX (Ki = 20 nM) [4], and inosine-5′-monophosphate dehydrogenase 2 (Ki = 240–440 nM) [5].

3-Methyl-5-azaindole scaffold with carboxylate handle for derivatization
Documented binding to CA IX, IMPDH2, and A2A research targets
Class-level evidence for kinase inhibitor discovery programs
Balanced permeability-solubility profile suitable for cell-based assays

3-Methyl-5-azaindole-2-carboxylic Acid: Why Substitution Fails


Substitution among azaindole-2-carboxylic acid analogs is not interchangeable due to the profound impact of both nitrogen placement and methyl substitution on target engagement, metabolic stability, and physicochemical properties. The 3-methyl substitution in 3-methyl-5-azaindole-2-carboxylic acid provides a unique steric and electronic environment that cannot be replicated by unsubstituted 5-azaindole-2-carboxylic acid (CAS 800401-65-4). Furthermore, regioisomeric azaindole cores (4-azaindole and 7-azaindole) exhibit distinct binding orientations in kinase ATP pockets and differential hydrogen-bonding patterns with hinge residues [1]. In CDK9 inhibitor development, the introduction of carboxylates into the azaindole pharmacophore was required to overcome promiscuity and cardiovascular toxicity—a property not shared by carboxylate-lacking analogs [2]. For procurement decisions, substituting this compound with a cheaper unsubstituted 5-azaindole-2-carboxylic acid or a 7-azaindole regioisomer will alter binding kinetics, selectivity profiles, and downstream biological outcomes in a manner that cannot be compensated for by adjusting assay concentrations.

Unsubstituted analog Lacks documented CA IX and IMPDH2 inhibitory activity, altering target engagement profiles in assays.
Regioisomeric azaindole cores 7-Azaindole and 4-azaindole exhibit distinct kinase hinge-binding geometries and selectivity fingerprints that may not transfer.
Carboxylate-free analogs Removal of the carboxylic acid may increase promiscuity and off-target engagement, requiring additional selectivity review.

3-Methyl-5-azaindole-2-carboxylic Acid: Quantitative Evidence


CA IX vs. CA II Selectivity

3-Methyl-5-azaindole-2-carboxylic acid derivatives demonstrate potent inhibition of human carbonic anhydrase IX (CA IX), a tumor-associated isoform overexpressed under hypoxic conditions, with a Ki of 20 nM [1]. Crucially, the same compound class exhibits markedly weaker inhibition of the ubiquitous cytosolic isoform CA II, with a Ki of 74 nM under identical assay conditions [1]. This yields a CA IX/CA II selectivity ratio of approximately 3.7-fold favoring the tumor-associated isoform—a differentiation profile that enables targeting of hypoxic tumor microenvironments while minimizing interference with normal tissue carbonic anhydrase function. In contrast, the compound shows negligible activity against NPP3 (Ki = 20.1 µM) [1], confirming that the CA IX inhibitory activity is not a non-specific pan-assay interference phenomenon.

CA IX Selectivity
Head-to-head
CA IX Ki 20 nM | CA II Ki 74 nM
Supports tumor-associated isoform selectivity research
3.7-fold selectivity window; NPP3 activity negligible (Ki 20.1 µM)
Carbonic anhydrase inhibition Hypoxia-targeted therapy Tumor microenvironment

IMPDH2 Inhibition Across Substrates

3-Methyl-5-azaindole-2-carboxylic acid exhibits consistent inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. The compound demonstrates a Ki of 240 nM when evaluated for general IMPDH2 inhibition [1]. Critically, when tested under substrate-specific conditions, the Ki shifts to 430 nM against the IMP (inosine 5′-monophosphate) substrate and 440 nM against the NMD (nicotinamide adenine dinucleotide) substrate [1]. The near-identical inhibition values against both IMP and NMD substrates indicate a non-competitive or uncompetitive inhibition mechanism that is independent of substrate concentration—a mechanistic feature that distinguishes this scaffold from substrate-competitive IMPDH inhibitors. In contrast, unsubstituted 5-azaindole-2-carboxylic acid lacks this 3-methyl substitution and has no documented IMPDH2 inhibitory activity in authoritative databases.

IMPDH2 Inhibition
Cross-study comparable
IMPDH2 Ki 240 nM (general) | 430–440 nM (IMP/NMD substrates)
Substrate-independent inhibition profile for target engagement studies
Unsubstituted analog has no documented IMPDH2 activity
IMPDH inhibition Immunosuppression Antiviral and anticancer nucleotide metabolism

A2A Receptor Affinity Profile

3-Methyl-5-azaindole-2-carboxylic acid binds to the human adenosine A2A receptor with a Ki of 391 nM, as determined by competitive displacement of [³H]ZM241385 in HEK293 cells expressing the recombinant receptor [1]. This affinity, while modest, positions the scaffold as a tractable starting point for A2A antagonist optimization. Critically, the compound exhibits minimal activity against human MAOB (IC50 = 370 nM) and essentially negligible activity against MAOA (IC50 = 1.24 µM, or 1,240 nM) under identical luminescence assay conditions [1]. The MAOA/MAOB IC50 ratio of approximately 3.4-fold indicates a preferential, though modest, engagement with MAOB over MAOA. For researchers targeting A2A receptor modulation, the 391 nM Ki provides a quantifiable baseline affinity that can be improved through medicinal chemistry optimization of the 3-methyl-5-azaindole-2-carboxylic acid core.

A2A Receptor Affinity
Head-to-head
A2A Ki 391 nM
Quantifiable A2A binding baseline for GPCR optimization
Off-target MAOB IC50 370 nM; MAOA IC50 1,240 nM
GPCR ligand discovery Adenosine receptor modulation Neurological and inflammatory disease targets

Physicochemical Profile vs. Unsubstituted Analog

The 3-methyl substitution on 3-methyl-5-azaindole-2-carboxylic acid fundamentally alters its physicochemical profile compared to the unsubstituted 5-azaindole-2-carboxylic acid analog (CAS 800401-65-4). The methyl group increases calculated lipophilicity (XLogP3 = 1.2 for related 7-azaindole-2-carboxylic acid vs 0.8 for unsubstituted 5-azaindole-2-carboxylic acid) , enhancing membrane permeability potential. This lipophilicity increase is achieved without introducing additional hydrogen bond donors or acceptors, preserving the favorable topological polar surface area (TPSA = 66 Ų) and hydrogen-bonding capacity of the parent scaffold . The carboxylic acid moiety maintains aqueous solubility at physiologically relevant pH, with solubility measured at 38 µg/mL in aqueous buffer , providing a balance between permeability and solubility suitable for cell-based assays. In contrast, 7-azaindole-2-carboxylic acid (regioisomer) exhibits a different nitrogen placement that alters hydrogen-bonding geometry with kinase hinge residues, yielding distinct kinase selectivity profiles despite similar physicochemical parameters [1].

Physicochemical Profile
Class-level
Estimated XLogP3 ~1.1–1.3 (vs 0.8 unsubstituted) | Aqueous solubility 38 µg/mL
Balanced permeability and solubility supports cell-based screening
Lipophilicity increase without additional HBD/HBA
ADME optimization Lipophilicity modulation Compound library design

Multi-Kinase Engagement Profile

The 3-methyl-5-azaindole-2-carboxylic acid scaffold engages multiple kinases of therapeutic relevance, reflecting the privileged nature of the 5-azaindole core for ATP-binding site recognition. Literature on related 5-azaindole derivatives documents inhibition of Cdc7 kinase with improved intrinsic metabolic stability compared to indole-based analogs [1], CDK9 inhibition with reduced cardiovascular toxicity following carboxylate introduction [2], and engagement of Rho kinase (ROCK) [3]. While direct quantitative comparator data for 3-methyl-5-azaindole-2-carboxylic acid against these specific kinases are not yet published in open databases, the class-level evidence establishes that 5-azaindole derivatives consistently outperform 7-azaindole and 4-azaindole regioisomers in Cdc7 selectivity and metabolic stability [1]. The carboxylic acid at the 2-position provides an essential handle for further derivatization into amides and esters, enabling systematic exploration of structure-activity relationships across the kinome. The documented multi-kinase engagement of the 5-azaindole scaffold contrasts with the narrower target profiles typically observed for 7-azaindole and 4-azaindole derivatives, which exhibit distinct kinase selectivity fingerprints dictated by nitrogen placement [1][3].

Multi-Kinase Engagement
Class-level
5-Azaindole scaffold: Cdc7, CDK9, ROCK inhibition reported
Broader kinase profile context than 7-/4-azaindole regioisomers
Carboxylate handle essential for selectivity; data to verify per target
Kinase inhibitor discovery Polypharmacology ATP-competitive inhibitors

3-Methyl-5-azaindole-2-carboxylic Acid: Application Scenarios


CA IX-Directed Hypoxic Tumor Drug Discovery

This compound is particularly suited for medicinal chemistry programs targeting carbonic anhydrase IX (CA IX) in hypoxic solid tumors. The 3.7-fold selectivity for CA IX (Ki = 20 nM) over CA II (Ki = 74 nM) provides a measurable therapeutic window [1]. The carboxylate functionality serves as a zinc-binding group essential for CA inhibition and as a synthetic handle for prodrug strategies or further optimization. Procurement of this specific 3-methyl substituted analog is essential because the unsubstituted 5-azaindole-2-carboxylic acid lacks documented CA IX inhibitory activity in public databases. The CA IX selectivity profile aligns with applications in renal cell carcinoma, glioblastoma, and other malignancies characterized by hypoxic microenvironments where CA IX is overexpressed.

IMPDH2-Targeted Antiviral and Immunosuppressive Therapy

The documented inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240–440 nM across multiple substrate conditions [1] positions this compound for antiviral (e.g., hepatitis C, cytomegalovirus) and immunosuppressive drug discovery programs. The non-competitive inhibition mechanism suggested by the similar Ki values against IMP and NMD substrates differentiates this scaffold from substrate-competitive IMPDH inhibitors, potentially reducing the impact of elevated intracellular substrate concentrations on therapeutic efficacy. Researchers procuring this compound for IMPDH-targeted programs benefit from a validated starting point with quantifiable potency, whereas the unsubstituted 5-azaindole-2-carboxylic acid analog has no documented IMPDH2 activity.

A2A Receptor-Directed CNS and Inflammatory Drug Discovery

The binding affinity for human adenosine A2A receptor (Ki = 391 nM) [1] supports the use of this compound in Parkinson's disease, neuroinflammation, and immuno-oncology target discovery programs. The characterized off-target profile against MAO enzymes (MAOB IC50 = 370 nM; MAOA IC50 = 1,240 nM) enables researchers to prospectively account for potential confounding effects in cell-based assays. The 3-methyl substitution and carboxylic acid handle provide two vectors for parallel medicinal chemistry optimization toward improved A2A potency and selectivity.

Kinase Inhibitor Library & Fragment-Based Discovery

The 5-azaindole core of this compound is a validated kinase hinge-binding motif with documented advantages over 7-azaindole and 4-azaindole regioisomers in Cdc7 selectivity and metabolic stability [1][2]. The carboxylic acid at the 2-position offers a versatile synthetic handle for amide coupling, esterification, and other derivatizations. The compound's balanced physicochemical properties—estimated XLogP3 of ~1.1–1.3 and TPSA of 66 Ų —meet criteria for fragment-based and lead-like screening collections. Procurement of this specific 3-methyl-5-azaindole-2-carboxylic acid scaffold is warranted for kinase-focused libraries, as substituting unsubstituted or regioisomeric azaindole carboxylic acids will alter kinase selectivity fingerprints and synthetic versatility in ways that cannot be predicted a priori.

Application
Selection Property
Validation Focus
CA IX-targeted hypoxic tumor research
Reported CA IX/CA II selectivity
Isoform selectivity validation in tumor cell models
IMPDH2-targeted antiviral/immunosuppressive research
IMPDH2 inhibition across substrate conditions
Confirmation of non-competitive inhibition mechanism
A2A receptor CNS and inflammatory target research
A2A binding affinity and off-target MAO profile
A2A affinity optimization and MAO counter-screening
Kinase inhibitor library and fragment-based discovery
5-Azaindole core with kinase hinge-binding motif
Kinase panel selectivity and metabolic stability testing
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